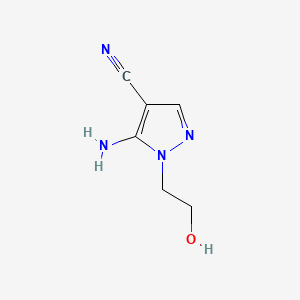
4-Pyridylmercaptoacetyl chloride hydrochloride
説明
4-Pyridylmercaptoacetyl chloride hydrochloride is an organic compound with the molecular formula C7H7Cl2NOS . It has a molecular weight of 224.11 g/mol . This compound is not intended for human or veterinary use but is used for research.
Molecular Structure Analysis
The IUPAC name for this compound is 2-pyridin-4-ylsulfanylacetyl chloride;hydrochloride . The InChI representation is InChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H and the Canonical SMILES representation is C1=CN=CC=C1SCC(=O)Cl.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.11 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用
Proteomics Research
4-Pyridylmercaptoacetyl chloride hydrochloride is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the identification and analysis of proteins, which is crucial for understanding cellular functions and interactions .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to create new therapeutic agents. Its reactivity with various biomolecules can lead to the development of novel drugs with specific targeting capabilities .
Materials Science
The compound’s unique chemical structure allows for its application in materials science. It can be used to synthesize new materials with desired properties, such as increased durability or enhanced conductivity .
Environmental Science
Researchers are investigating the use of 4-Pyridylmercaptoacetyl chloride hydrochloride in environmental science. Its potential to interact with pollutants could lead to new methods of environmental remediation .
Analytical Chemistry
This compound plays a role in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques to measure the presence and concentration of other substances .
Biochemistry
In biochemistry, 4-Pyridylmercaptoacetyl chloride hydrochloride is significant for studying biochemical pathways and processes. It can act as an inhibitor or activator of certain biochemical reactions, providing insights into enzyme mechanisms and metabolic pathways .
Pharmacology
The pharmacological applications of this compound are being explored, particularly its interactions with biological systems that could lead to new pharmacotherapies. Its role in drug design and discovery is of particular interest to researchers .
特性
IUPAC Name |
2-pyridin-4-ylsulfanylacetyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONINFWNBKWMUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067289 | |
| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridylmercaptoacetyl chloride hydrochloride | |
CAS RN |
27230-51-9 | |
| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27230-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridylmercaptoacetyl chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027230519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-pyridylthio)acetyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDYLMERCAPTOACETYL CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW83OG0Y61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)




